Ácido kójico

Descripción general

Descripción

Kojic amine is a derivative of kojic acid, a well-known fungal metabolite. Kojic acid is primarily produced by species of Aspergillus and Penicillium fungi. Kojic amine retains many of the beneficial properties of kojic acid, such as its ability to inhibit tyrosinase, an enzyme involved in melanin production. This makes kojic amine a valuable compound in various industries, including cosmetics, pharmaceuticals, and food.

Aplicaciones Científicas De Investigación

Kojic amine has a wide range of scientific research applications:

Chemistry: Kojic amine is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential as an antimicrobial and antioxidant agent.

Mecanismo De Acción

Target of Action

Kojic amine, like its parent compound kojic acid, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin , a pigment responsible for color in skin, hair, and eyes . By inhibiting tyrosinase, kojic amine can affect melanin production, leading to its use as a depigmenting agent . Additionally, kojic amine is also a GABA receptor agonist .

Mode of Action

Kojic amine’s mode of action involves binding to the active site of tyrosinase, thereby inhibiting the enzyme and regulating melanogenesis factors . This results in a decrease in melanin production, leading to a lightening effect on the skin . As a GABA receptor agonist, kojic amine can also influence neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by kojic amine is the melanogenesis pathway . By inhibiting tyrosinase, kojic amine disrupts the conversion of tyrosine to melanin, leading to decreased melanin production . This can result in skin depigmentation and is the basis for kojic amine’s use in cosmetic applications .

Pharmacokinetics

The related compound kojic acid is known to have unfavorable lipophilicity and stability, which can impact its bioavailability

Result of Action

The primary result of kojic amine’s action is a decrease in melanin production, leading to skin depigmentation . This makes it useful in cosmetic applications for skin lightening . Additionally, kojic amine’s action as a GABA receptor agonist may have implications in neurological processes .

Action Environment

The action of kojic amine can be influenced by various environmental factors. For instance, the production of kojic acid, from which kojic amine is derived, can be affected by factors such as nitrogen sources, amino acids, ions, agitation, and pH . These factors could potentially also influence the action, efficacy, and stability of kojic amine.

Análisis Bioquímico

Biochemical Properties

Kojic amine plays a significant role in biochemical reactions. It acts as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, such as tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and by inhibiting it, kojic amine can prevent the formation of melanin . This results in its skin-lightening effect .

Cellular Effects

Kojic amine has various effects on different types of cells. It has been found to present cytotoxicity to some cancerous cell lines, including melanoma, hepatocellular carcinoma, ovarian cancer, breast cancer, and colon cancer . It also reduces oxidative stress by enhancing the expression of nuclear factor erythroid-related factor 2 (Nrf2) and heme oxygenase 1 (HO1) .

Molecular Mechanism

The molecular mechanism of kojic amine involves its interaction with tyrosinase. It binds to the active site of tyrosinase, regulating melanogenesis factors, leukocytes modulation, and free radical scavenging activity . This binding interaction inhibits the synthesis of melanin, leading to its skin-lightening effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kojic amine have been observed to change over time. For instance, kojic acid has been found to continuously produce polyketide, a secondary metabolite, for up to 10 days in a laboratory setting .

Dosage Effects in Animal Models

In animal models, the effects of kojic amine vary with different dosages. For example, in a study on Alzheimer’s disease, oral treatment of kojic acid at a dosage of 50 mg/kg/mouse for 3 weeks reversed the AD pathology .

Metabolic Pathways

Kojic amine is involved in several metabolic pathways. It is produced naturally through the biological route, where it is produced by sugar-fermenting fungi . It is a kind of secondary metabolite produced by fungi, commonly A. flavus and A. oryzae .

Transport and Distribution

It is known that kojic acid can penetrate the cell and bind to the active site of tyrosinase .

Subcellular Localization

It is known that kojic acid can penetrate the cell and bind to the active site of tyrosinase , suggesting that it may localize to the site of tyrosinase activity within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kojic amine can be synthesized through a one-pot, three-component condensation reaction involving kojic acid, aromatic aldehydes, and aromatic amines. This reaction typically uses cerium(III) sulfate as a catalyst under solvent-free conditions at room temperature . The reaction is eco-friendly, offering high yields and operational simplicity.

Industrial Production Methods

Industrial production of kojic amine often involves the use of biodegradable and non-toxic nanocatalysts, such as β-cyclodextrin-based nanosponges. These nanosponges facilitate the one-pot synthesis of kojic acid-based heterocyclic compounds, including kojic amine . This method is advantageous due to its short reaction times and high efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Kojic amine undergoes various chemical reactions, including:

Oxidation: Kojic amine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in kojic amine.

Substitution: Kojic amine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of kojic amine include cerium(III) sulfate, aromatic aldehydes, and aromatic amines. The reactions are typically carried out under mild conditions, such as room temperature and solvent-free environments .

Major Products

The major products formed from these reactions include various derivatives of kojic amine, which can exhibit enhanced biological activities and stability.

Comparación Con Compuestos Similares

Similar Compounds

Kojic Acid: The parent compound of kojic amine, known for its skin-lightening properties.

Hydroquinone: Another skin-lightening agent but with higher cytotoxicity.

Arbutin: A glycosylated form of hydroquinone, used for its skin-lightening effects.

Uniqueness

Kojic amine is unique due to its enhanced stability and lower toxicity compared to kojic acid and hydroquinone. Its ability to inhibit tyrosinase more effectively makes it a preferred choice in cosmetic formulations .

Propiedades

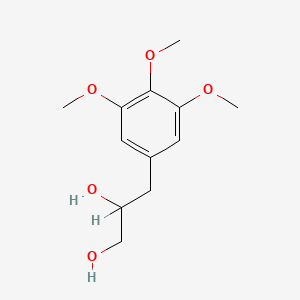

IUPAC Name |

2-(aminomethyl)-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIQBZSRZXJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218734 | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68642-64-8 | |

| Record name | Kojic amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kojic amine and how does it relate to gamma-aminobutyric acid (GABA)?

A1: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) is a synthetic compound structurally similar to GABA, a major inhibitory neurotransmitter in the central nervous system. [, ] Both molecules share a GABA-like backbone, suggesting potential GABAmimetic properties for kojic amine. []

Q2: What is the significance of kojic amine's interaction with GABA receptors?

A3: Kojic amine's interaction with GABA receptors is central to its observed pharmacological activities. Studies show that its antinociceptive effects, particularly in response to thermal stimuli, are significantly attenuated by the cholinergic antagonist atropine. [] This suggests that kojic amine's antinociception may involve indirect activation of cholinergic pathways downstream of GABA receptor activation. []

Q3: How does the antinociceptive profile of kojic amine compare to other GABA agonists?

A4: Kojic amine exhibits a distinct antinociceptive profile compared to other GABA agonists. While it demonstrates cross-tolerance with morphine and baclofen, indicating potential involvement of similar antinociceptive pathways, it does not show cross-tolerance with THIP (4,5,6,7-tetrahydroisoxazolo-[5,4-C]-pyridin-3-ol). [] This suggests that kojic amine might target a unique subset of GABAergic pathways involved in pain modulation. []

Q4: Does kojic amine interact with other neurotransmitter systems besides GABA?

A5: Research suggests that kojic amine might influence dopaminergic transmission in the brain. Studies on rats indicate that kojic amine, along with other GABAergic agents, can depress dopamine release in the nigrostriatal pathway. [] This effect appears to involve the activation of specific GABA receptors within the substantia nigra and striatum, highlighting the complex interplay between GABAergic and dopaminergic systems. []

Q5: Does kojic amine affect baroreceptor reflexes?

A6: Studies in anesthetized cats show that intracerebroventricular infusion of kojic amine can reduce mean arterial pressure, but it is less potent than muscimol in this regard. [] Furthermore, while not directly impacting baroreceptor sensitivity, muscimol, another GABA agonist, can attenuate reflex vasoconstriction and vasodilation. [] This raises the possibility that kojic amine might also indirectly modulate cardiovascular responses through its influence on central GABAergic pathways.

Q6: How does the structure of kojic amine relate to its activity?

A7: While a detailed structure-activity relationship for kojic amine is not fully elucidated in the provided research, its structural similarity to GABA is considered crucial for its pharmacological effects. [] Modifications to the basic structure, such as those explored in the synthesis of related compounds, can significantly alter potency and activity. [] Future research exploring systematic modifications of kojic amine's structure will be crucial for optimizing its activity and selectivity for specific GABA receptor subtypes.

Q7: Are there any specific structural features of kojic amine important for its function?

A8: The "signature cysteine" (Cys-300) in the Escherichia coli GABA transporter (GabP), homologous to a region in other GABA transporters, plays a critical role in GABA transport. [] This suggests that conserved cysteine residues within the amphipathic helix 8 and loop 8-9 regions of GABA transporters, potentially shared with kojic amine's binding site, might be essential for substrate recognition and transport. []

Q8: What are the potential applications of kojic amine in research?

A9: Kojic amine serves as a valuable pharmacological tool for investigating GABAergic mechanisms related to pain, motor function, and potentially cardiovascular regulation. [, , ] Its unique pharmacological profile, distinct from other GABA agonists, provides insights into the complexity of GABAergic signaling and its role in various physiological processes. Furthermore, kojic amine's interaction with dopamine release makes it an intriguing candidate for studying neurodegenerative diseases involving dopaminergic dysfunction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

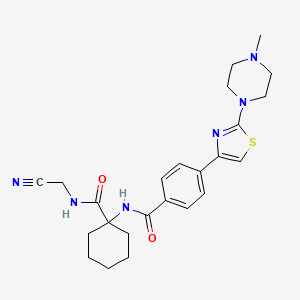

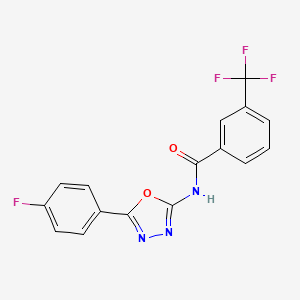

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

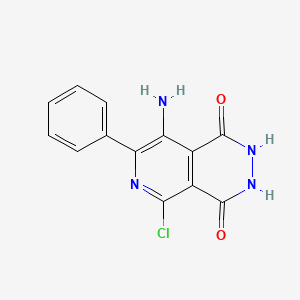

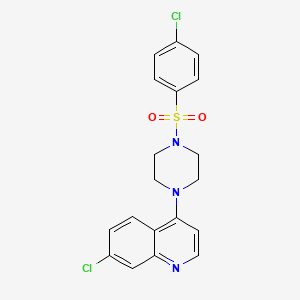

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

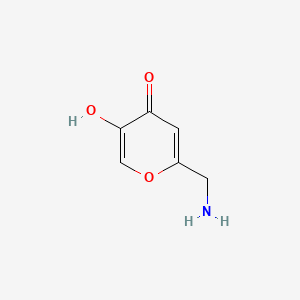

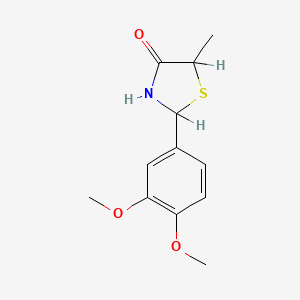

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

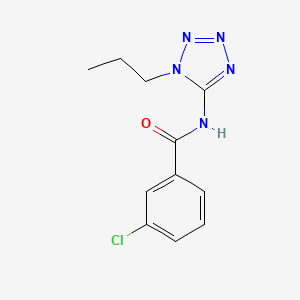

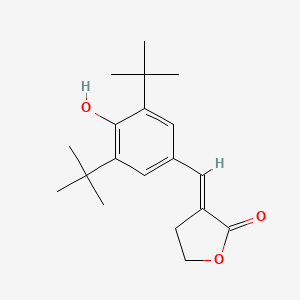

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)